2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol
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Overview
Description
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of cyanuric chloride with appropriate amines. One common method involves the nucleophilic substitution of cyanuric chloride with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dioxane or ethanol, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to filtration, washing, and drying steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethanol group.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: Contains an ethoxy group instead of an ethanol group.
Uniqueness
2-((4-Amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106224-39-9 |
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Molecular Formula |
C6H11N5O |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-[(4-amino-6-methyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N5O/c1-4-9-5(7)11-6(10-4)8-2-3-12/h12H,2-3H2,1H3,(H3,7,8,9,10,11) |
InChI Key |
KNFYMWFWDPBJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NCCO)N |
Origin of Product |
United States |
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